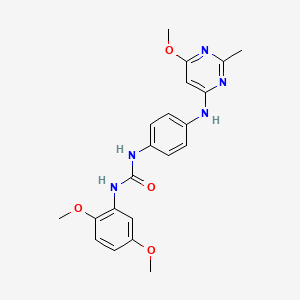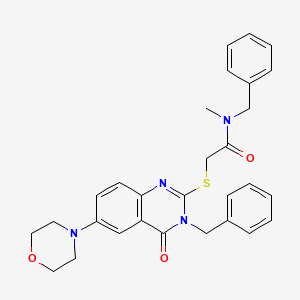![molecular formula C7H7N3O5 B2865260 N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine CAS No. 446830-14-4](/img/structure/B2865260.png)
N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine” is a compound with the molecular formula C7H7N3O5 . It has a molecular weight of 213.15 g/mol . The compound is also known by several synonyms, including 2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]acetic acid .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a general method for synthesizing 2,4,6-trisubstituted pyrimidines involves a base-mediated strategy using amidine hydrochlorides, aldehydes, and acetylacetone . This method allows for the construction of C−C and C−N bonds under transition-metal-free conditions .Molecular Structure Analysis
The compound has a complex structure with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and several carbonyl (C=O) and hydroxyl (OH) groups . The InChI string, a textual identifier for chemical substances, for the compound is InChI=1S/C7H7N3O5/c11-4(12)2-8-1-3-5(13)9-7(15)10-6(3)14/h1H,2H2,(H,11,12)(H3,9,10,13,14,15) .Physical And Chemical Properties Analysis
The compound has several notable computed properties. It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 128 Ų . The compound has a complexity of 384 .科学的研究の応用
Solution and Solid-State Study of Zn(II) and Cd(II) Complexes
The interaction of N-(4-amino-1,6-dihydro-1-methyl-5-nitroso-6-oxo-pyrimidin-2-yl)glycine with Zn(II) and Cd(II) was explored to understand the coordination behavior of this ligand in aqueous media and its solid-state complexes. This research contributes to our understanding of the coordination chemistry of N-pyrimidine amino acids and their metal complexes, revealing insights into the nature of these complexes which could be significant for designing new materials or catalysts with specific properties (Arranz-Mascarós et al., 2000).
Purification and Characterization of Glycine N-methyltransferase
Glycine N-methyltransferase plays a crucial role in cellular metabolism and has been purified and characterized, providing foundational knowledge for understanding its function in metabolic pathways. This enzyme's study is vital for comprehending its role in the methylation processes within cells, which has implications for understanding diseases and developing therapeutic strategies (Heady & Kerr, 1973).
Methylglyoxal in Food and Living Organisms
The research on methylglyoxal formation and its modification of proteins in living organisms offers insight into the biochemistry of aging and chronic diseases. Understanding how glycine derivatives interact with reactive carbonyl species like methylglyoxal is crucial for developing interventions to mitigate their adverse effects on health (Nemet, Varga-Defterdarović, & Turk, 2006).
Anti-inflammatory Agents with N-substituted Amino Acids
The development of new anti-inflammatory agents using N-substituted amino acids with complex pyrimidine structures highlights the therapeutic potential of these compounds. By synthesizing and testing these compounds, researchers aim to find more effective treatments for inflammation-related conditions (Bruno et al., 1999).
Mass Spectrometry of N-(pyrimidin-2-yl)amino Acids
Exploring the mass spectrometry of N-(pyrimidin-2-yl)amino acids and their methyl esters provides valuable data for the structural analysis and identification of these compounds. This analytical technique is essential for studying the molecular structure and behavior of glycine derivatives in various chemical and biological contexts (Plaziak, Spychała, & Golankiewicz, 1991).
特性
IUPAC Name |
2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c11-4(12)2-8-1-3-5(13)9-7(15)10-6(3)14/h1H,2H2,(H,11,12)(H3,9,10,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPFFYIILVLZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=CC1=C(NC(=O)NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2865177.png)


![(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2865182.png)

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2865186.png)
![Methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2865187.png)
![N-cyclohexyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2865190.png)

![Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2865193.png)
![4,4-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B2865195.png)

![Tert-butyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2865198.png)
